2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a quinazolinone moiety, and an acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride.
Formation of the Acetamide Linkage: The final step involves the coupling of the quinazolinone derivative with the ethoxyphenyl derivative using an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the quinazolinone moiety.
Substitution: Alkyl-substituted derivatives of the ethoxyphenyl group.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- 2-(4-chlorophenyl)-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- 2-(4-fluorophenyl)-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-4-32-21-12-9-19(10-13-21)16-25(30)28-23-14-11-20(15-17(23)2)29-18(3)27-24-8-6-5-7-22(24)26(29)31/h5-15H,4,16H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLQIJMXVAXQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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